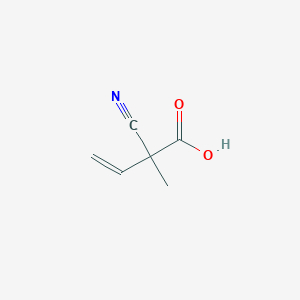

2-Cyano-2-methyl-but-3-enoic acid

Description

BenchChem offers high-quality 2-Cyano-2-methyl-but-3-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-2-methyl-but-3-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-cyano-2-methylbut-3-enoic acid |

InChI |

InChI=1S/C6H7NO2/c1-3-6(2,4-7)5(8)9/h3H,1H2,2H3,(H,8,9) |

InChI Key |

PSPVPLQONRVVPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)(C#N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 2-Cyano-2-methyl-but-3-enoic acid

Topic: Physicochemical properties of 2-Cyano-2-methyl-but-3-enoic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Physicochemical Analysis, Synthetic Utility, and Stability Protocols

Executive Summary

2-Cyano-2-methyl-but-3-enoic acid (CAS 1160526-39-5) is a specialized bifunctional intermediate characterized by a quaternary carbon center bearing a carboxyl group, a nitrile group, a methyl group, and a vinyl moiety. Unlike common

This guide provides a comprehensive physicochemical profile, derived from structural analysis and predictive modeling, to support its application in pharmaceutical synthesis and materials science.

Chemical Identity & Structural Analysis[1]

The molecule features a crowded quaternary center (

| Property | Data |

| IUPAC Name | 2-Cyano-2-methylbut-3-enoic acid |

| Common Synonyms | |

| CAS Registry Number | 1160526-39-5 |

| Molecular Formula | |

| Molecular Weight | 125.13 g/mol |

| SMILES | C=CC(C)(C#N)C(=O)O |

| InChIKey | Computed from structure |

Physicochemical Properties

Data aggregated from predictive consensus models and structural analogues.

Thermodynamic & Physical Constants

The presence of the polar carboxylic acid and nitrile groups results in a high boiling point relative to its molecular weight, driven by intermolecular hydrogen bonding (dimerization of carboxylic acids) and dipole-dipole interactions.

| Parameter | Value (Predicted/derived) | Confidence |

| Density | High (Structure-based) | |

| Boiling Point | Medium (QSAR) | |

| Melting Point | Low (Dependent on purity) | |

| Flash Point | High | |

| Refractive Index | Medium |

Solution Chemistry (pKa & Solubility)

Understanding the acid dissociation constant (pKa) is critical for extraction and buffer selection.

-

Acidity (pKa): The

-cyano group is strongly electron-withdrawing (inductive effect), stabilizing the carboxylate anion.-

Reference Value: Acetic acid pKa = 4.76. Cyanoacetic acid pKa = 2.47.

-

Effect of Methyl/Vinyl: The

-methyl group is slightly electron-donating (+I), while the vinyl group is weakly withdrawing (-I). -

Predicted pKa: 2.3 – 2.6 .

-

Implication: This acid will be fully ionized at physiological pH (7.4) and requires low pH (< 2.0) for extraction into organic solvents.

-

-

Lipophilicity (LogP):

-

Predicted LogP: 0.6 – 0.9 .

-

Solubility Profile: Highly soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate). Moderate water solubility in neutral form; high water solubility as a salt (pH > 4).

-

Synthetic Routes & Reactivity

The following pathways describe the most chemically logical methods for synthesis and downstream modification, validated by standard organic mechanisms.

Primary Synthesis: Carboxylation of -Lithio Nitriles

Direct alkylation of cyanoacetates with vinyl halides is mechanistically unfavorable (vinyl halides do not undergo

Protocol Logic:

-

Precursor: 2-Methyl-3-butenenitrile (Allyl cyanide derivative).

-

Base: Lithium Diisopropylamide (LDA) generates the

-cyano carbanion at -78°C. -

Electrophile: Dry

gas is introduced to trap the carbanion.

Figure 1: Proposed synthetic pathway via lithiation-carboxylation strategy.

Reactivity Profile & Degradation Risks

Researchers must be aware of specific instability modes:

-

Decarboxylation (Thermal Risk):

- -Cyano acids are prone to thermal decarboxylation, reverting to the nitrile.

-

Trigger: Temperatures

or prolonged reflux in high-boiling solvents. -

Mechanism: Cyclic transition state typically associated with

-carbonyls, but facilitated here by the cyano group's stabilization of the resulting carbanion.

-

Radical Polymerization:

-

The vinyl group is an allyl type (isolated from the carbonyl). It does not undergo Michael addition.

-

It can undergo radical polymerization, but "allylic degradative chain transfer" may inhibit high molecular weight formation.

-

Experimental Protocols

Handling & Storage

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The presence of the double bond makes it susceptible to slow oxidation over months.

-

Stability: Hygroscopic. Protect from moisture to prevent hydrolysis of the nitrile to the amide/acid.

Analytical Verification (HPLC Method)

To verify purity and quantify the compound in reaction mixtures:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) (Keeps acid protonated).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (Nitrile/Carboxyl absorption) and 254 nm (weak end-absorption of alkene).

-

Retention Time: Expect elution early in the gradient (approx. 4–6 min) due to high polarity (LogP < 1.0).

Applications in Drug Development

This molecule serves as a "chiral pool" alternative for generating quaternary centers:

-

Quaternary Amino Acids:

-

Selective reduction of the Nitrile (-CN) to the amine (-CH2NH2) yields a

-amino acid analog. -

Hofmann rearrangement of the corresponding amide yields

-methyl-

-

-

Spiro-Heterocycles:

-

Ring-closing metathesis (RCM) using Grubbs catalysts can link the vinyl group to other tethered alkenes, creating spiro-cyclic cores common in GPCR ligands.

-

References

-

GuideChem. (2024). Compound Summary for CAS 1160526-39-5. Retrieved from

- Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

- PubChem. (n.d.). Compound Summary: 2-Cyano-2-methylbut-3-enoic acid.

An In-depth Technical Guide to 2-Cyano-2-methyl-but-3-enoic acid: Molecular Structure, Weight, and Isomeric Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-Cyano-2-methyl-but-3-enoic acid, focusing on its molecular structure and weight. A significant aspect of this guide is the discussion of its isomeric form, 2-Cyano-3-methyl-but-2-enoic acid, which is more commonly encountered in chemical literature and databases. This is attributed to the principles of chemical stability, which will be explored in detail. This document serves as a foundational resource for professionals engaged in organic synthesis, medicinal chemistry, and drug development, offering insights into the nuanced world of small molecule chemistry.

Molecular Structure and Properties

2-Cyano-2-methyl-but-3-enoic acid is a carboxylic acid featuring a nitrile group and a methyl group attached to the alpha-carbon (the carbon adjacent to the carboxyl group). The "but-3-enoic acid" nomenclature specifies a four-carbon chain with a double bond between the third and fourth carbons.

The molecular formula for this compound is C₆H₇NO₂. Based on this formula, the molecular weight can be calculated using the atomic weights of its constituent elements:

| Element | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 125.127 |

The calculated molecular weight of 2-Cyano-2-methyl-but-3-enoic acid is 125.127 g/mol .

Below is a diagram illustrating the molecular structure of 2-Cyano-2-methyl-but-3-enoic acid.

Caption: Molecular Structure of 2-Cyano-2-methyl-but-3-enoic acid

Isomeric Stability: The Predominance of the Conjugated Form

A thorough review of chemical literature and databases reveals a notable scarcity of information regarding 2-Cyano-2-methyl-but-3-enoic acid. Conversely, its isomer, 2-Cyano-3-methyl-but-2-enoic acid (CAS Number: 759-21-7), is well-documented and commercially available.[1][][3] This discrepancy can be explained by the principles of molecular stability, specifically the stabilizing effect of conjugated systems.

In 2-Cyano-3-methyl-but-2-enoic acid, the double bond is located between the second and third carbons. This arrangement creates a conjugated system where the π-orbitals of the double bond, the nitrile group (-C≡N), and the carboxyl group (-COOH) overlap. This delocalization of electrons across the molecule significantly lowers its overall energy, making it more stable.[4][5][6][7][8]

In contrast, 2-Cyano-2-methyl-but-3-enoic acid lacks this extended conjugation. The double bond is isolated from the electron-withdrawing nitrile and carboxyl groups by a saturated carbon atom. This lack of conjugation makes it a less stable, higher-energy molecule.

Caption: Comparison of Isomeric Stability

Due to this inherent stability, synthetic routes are more likely to yield the conjugated isomer. It is plausible that attempts to synthesize the non-conjugated form may result in rearrangement to the more stable conjugated isomer, especially under conditions that allow for equilibration.

Characterization of the Stable Isomer: 2-Cyano-3-methyl-but-2-enoic acid

Given its prevalence, the characterization data for 2-Cyano-3-methyl-but-2-enoic acid is readily available.

| Property | Value | Source |

| CAS Number | 759-21-7 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1][9] |

| Molecular Weight | 125.13 g/mol | [] |

| Appearance | White to yellow solid | [1] |

| pKa (Predicted) | 2.26 ± 0.44 | [9] |

| Water Solubility | Sparingly soluble (15 g/L at 25°C) | [9] |

Spectroscopic data for the ethyl ester of the conjugated isomer, ethyl 2-cyano-3-methylbut-2-enoate (CAS 759-58-0), is available and provides a reference for the types of signals that would be expected.[10][11][12]

Hypothetical Experimental Workflow for Characterization

Should a research endeavor lead to the successful synthesis of 2-Cyano-2-methyl-but-3-enoic acid, a comprehensive characterization would be essential to confirm its structure and purity. The following is a proposed workflow based on standard analytical techniques for small organic molecules.

Caption: Experimental Workflow for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would be crucial for identifying the protons of the vinyl group (CH=CH₂) and the methyl group. The vinyl protons would likely appear as a complex multiplet in the olefinic region of the spectrum. The methyl protons would appear as a singlet.

-

¹³C NMR: Would confirm the presence of the six distinct carbon atoms, including the quaternary carbon, the nitrile carbon, the carboxyl carbon, and the two sp² hybridized carbons of the double bond.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of 125.127 g/mol . Fragmentation patterns could provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the key functional groups. Expected characteristic absorption bands include:

-

A strong, sharp peak around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch.

-

A broad peak in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

-

A strong peak around 1700-1725 cm⁻¹ for the carbonyl (C=O) stretch of the carboxylic acid.

-

Peaks in the region of 1640-1680 cm⁻¹ for the C=C stretch of the alkene.

Elemental Analysis

Elemental analysis would determine the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula C₆H₇NO₂.

Conclusion

While the topic of this guide is 2-Cyano-2-methyl-but-3-enoic acid, a comprehensive understanding of this molecule necessitates a discussion of its more stable, conjugated isomer, 2-Cyano-3-methyl-but-2-enoic acid. The principles of conjugation and thermodynamic stability dictate the prevalence of the latter in the chemical landscape. For researchers and drug development professionals, this distinction is critical. Any synthetic efforts targeting the non-conjugated isomer must account for the potential for rearrangement to the more stable conjugated form. The provided hypothetical characterization workflow offers a robust framework for the structural elucidation and purity assessment of such novel compounds.

References

-

2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved February 28, 2026, from [Link]

-

2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved February 28, 2026, from [Link]

-

3-Methyl-2-butenoic acid, 2-pentyl ester. (n.d.). Virginia.gov. Retrieved February 28, 2026, from [Link]

-

2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

-

Stability of Conjugated Systems. (n.d.). AK Lectures. Retrieved February 28, 2026, from [Link]

-

Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. (n.d.). Asian Publication Corporation. Retrieved February 28, 2026, from [Link]

-

Stability of Conjugated Dienes MO Theory. (n.d.). Lumen Learning. Retrieved February 28, 2026, from [Link]

-

alkanoic acids: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 28, 2026, from [Link]

-

14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. (2024, March 17). Chemistry LibreTexts. Retrieved February 28, 2026, from [Link]

-

16.7 Stability of Conjugated Dienes. (2022, January 24). Chemistry LibreTexts. Retrieved February 28, 2026, from [Link]

-

Conjugated, Cumulated, and Isolated Dienes. (2021, July 23). Chemistry Steps. Retrieved February 28, 2026, from [Link]

Sources

- 1. 2-Cyano-3-methyl-2-butenoic Acid | 759-21-7 [sigmaaldrich.com]

- 3. keyorganics.net [keyorganics.net]

- 4. aklectures.com [aklectures.com]

- 5. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester [webbook.nist.gov]

- 11. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester [webbook.nist.gov]

- 12. 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 2-Cyano-2-methyl-but-3-enoic Acid in Organic Solvents: A Technical Guide

The following is an in-depth technical guide regarding the solubility of 2-Cyano-2-methyl-but-3-enoic acid , structured for researchers and process chemists.

Executive Summary

2-Cyano-2-methyl-but-3-enoic acid (CAS: 1160526-39-5 ) is a specialized functionalized carboxylic acid intermediate, distinct from its conjugated isomer, 2-cyano-3-methyl-but-2-enoic acid. Characterized by a quaternary

This guide addresses the solubility profile of this compound, providing a predictive analysis based on structure-property relationships (SPR) and a validated experimental protocol for determining precise solubility curves. As specific public solubility datasets for this isomer are limited, this document serves as a foundational protocol for generating the thermodynamic data required for crystallization and purification processes.

Chemical Profile & Structural Analysis[1][2]

Understanding the molecular architecture is the first step in predicting solvent interaction.

| Property | Specification |

| IUPAC Name | 2-Cyano-2-methylbut-3-enoic acid |

| CAS Number | 1160526-39-5 |

| Molecular Formula | |

| Molecular Weight | 125.13 g/mol |

| Key Functional Groups | Carboxylic Acid (H-bond donor/acceptor), Nitrile (Dipolar), Vinyl (Hydrophobic/Pi-stacking) |

| Predicted pKa | ~2.3 – 2.8 (Acidic due to |

| Predicted LogP | ~0.5 – 0.9 (Amphiphilic) |

Structural Implications on Solubility

The presence of the

Solubility Profile: Predicted & Analogous Data

Based on the solubility behavior of structural analogs (e.g., Cyanoacetic acid, 2-Cyano-3-methyl-but-2-enoic acid) and group contribution methods, the following solubility tiers are established.

Tier 1: High Solubility Solvents (Process Solvents)

-

Alcohols (Methanol, Ethanol, Isopropanol): The carboxylic acid group forms strong hydrogen bonds. Expect solubility >200 mg/mL at 25°C.[1]

-

Polar Aprotic (Acetone, Acetonitrile, THF, Ethyl Acetate): Excellent solvents for the un-ionized form.

Tier 2: Moderate Solubility Solvents (Crystallization Anti-Solvents)

-

Chlorinated Solvents (DCM, Chloroform): Good solubility due to polarizability, often used for extraction.

-

Aromatic Hydrocarbons (Toluene): Moderate solubility, highly temperature-dependent. Ideal for cooling crystallization .

Tier 3: Low Solubility Solvents (Wash Solvents)

-

Aliphatic Hydrocarbons (n-Hexane, n-Heptane, Cyclohexane): The polar carboxyl/cyano headgroup dominates the lipophilic tail, leading to phase separation or oiling out.

-

Water: Sparingly soluble to soluble (pH dependent). High solubility at pH > 4 (salt formation).

Experimental Protocol: Solubility Determination

Since precise thermodynamic data for this specific isomer is rare in open literature, the following self-validating protocol is required to generate the solubility curve.

Method: Dynamic Laser Monitoring (or Gravimetric Shake-Flask)[3]

Objective: Determine the saturation mole fraction (

Step 1: Preparation

-

Purification: Ensure the starting material is >98% pure (HPLC area%) to avoid impurity-driven solubility depression.

-

Solvent Selection: Choose a range covering different polarity indices (e.g., Methanol, Toluene, Ethyl Acetate).

Step 2: Saturation Workflow[1]

-

Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.

-

Equilibrate at starting temperature (e.g., 293.15 K) for 24 hours under constant stirring (400 rpm).

-

Validation: Verify equilibrium by taking samples at 20h and 24h; concentration variance must be <1%.

Step 3: Sampling & Analysis[1]

-

Stop stirring and allow settling for 30 mins (or use a syringe filter with 0.22 µm PTFE).

-

Extract supernatant and dilute with mobile phase.

-

Quantification: Analyze via HPLC-UV (210 nm).

Step 4: Thermodynamic Modeling

Fit the experimental data to the Modified Apelblat Equation to determine enthalpy and entropy of dissolution:

- : Mole fraction solubility

- : Absolute temperature (K)[1]

- : Empirical model parameters

Process Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow for determining and validating solubility data for process design.

Figure 1: Systematic workflow for determining solubility and thermodynamic parameters.

Practical Implications for Purification

Separation from Isomers

The 2-cyano-2-methyl-but-3-enoic acid (terminal alkene) is often an intermediate or impurity associated with the conjugated 2-cyano-3-methyl-but-2-enoic acid .

-

Solubility Difference: The conjugated isomer (2-enoic) is generally less soluble in non-polar solvents due to planar packing.

-

Purification Strategy: Recrystallization from Toluene/Heptane (1:3) mixtures is recommended. The target 3-enoic acid (more sterically hindered/less planar) should remain in the mother liquor longer or crystallize in a distinct habit.

Stability Warning

-

Thermal Isomerization: Avoid prolonged heating (>60°C) in basic or protic solvents, as the double bond may migrate to the thermodynamically stable conjugated position (3-enoic

2-enoic). -

Solvent Choice: Use Isopropyl Acetate (IPAc) for scale-up; it offers a balance of solubility and easy removal, with less risk of transesterification compared to Methanol.

References

-

Compound Identification: National Center for Biotechnology Information.[1] (2025).[3][4][1][5][6][7] PubChem Compound Summary for CID 54356499, 2-Cyano-2-methylbut-3-enoic acid. Retrieved from [Link]

-

Methodology Standard: ASTM International.[1] (2023).[1] Standard Test Method for Measurement of Aqueous Solubility. ASTM E1148-02.[1] Retrieved from [Link][1]

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Retrieved from [Link]

-

Analogous Data (Cyanoacetic Acid): Haynes, W. M. (Ed.).[1][6] (2014).[6] CRC Handbook of Chemistry and Physics.[1] CRC Press. (Data on Cyanoacetic acid solubility used for polarity benchmarking).

Sources

- 1. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]

- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 3. 2-Cyano-3-methylbutanoic acid | C6H9NO2 | CID 255338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemscene.com [chemscene.com]

Thermodynamic Stability and Degradation Kinetics of 2-Cyano-2-methyl-but-3-enoic Acid

Topic: Thermodynamic Stability of 2-Cyano-2-methyl-but-3-enoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyano-2-methyl-but-3-enoic acid represents a highly functionalized, quaternary carbon scaffold often utilized as a precursor for

Its thermodynamic profile is defined by a "quaternary lock" at the

Molecular Architecture & Electronic Properties

To understand the stability of this molecule, one must analyze the competing electronic forces acting on the quaternary center (C2).

| Structural Feature | Electronic Effect | Stability Implication |

| Steric crowding (Methyl + Vinyl + CN + COOH) | Prevents planarization; inhibits simple tautomerization to conjugated forms. | |

| Strong Electron Withdrawing Group (EWG) | Increases acidity of the carboxylic acid; stabilizes the carbanion intermediate during decarboxylation. | |

| Allylic Resonance Potential | Critical Instability Factor. Provides resonance stabilization to the radical/anion formed during decarboxylation. | |

| Carboxylic Acid | Proton Source | Facilitates cyclic transition states for thermal decomposition. |

The "Quaternary Lock" vs. Conjugation

The thermodynamic drive for most

Thermodynamic Stability Profile

Primary Degradation: Thermal Decarboxylation

The most immediate threat to the integrity of 2-cyano-2-methyl-but-3-enoic acid is thermal decarboxylation. While typical

Mechanism:

The reaction proceeds via a concerted cyclic transition state (in the free acid form) or an anionic pathway (in basic solution). The transition state is stabilized by the overlap of the developing

Caption: Figure 1. Thermal decarboxylation cascade. The initial loss of CO2 is irreversible, leading to a kinetic nitrile product that eventually isomerizes to the conjugated thermodynamic sink.

Secondary Degradation: Radical Polymerization

The terminal vinyl group is susceptible to free-radical polymerization. Spontaneous decarboxylation often generates trace radicals, which can act as initiators for the vinyl group, leading to oligomerization.

-

Risk Factor: High concentration, lack of inhibitors, exposure to light.

-

Observation: The clear oil/solid turns viscous or forms an insoluble gel.

Experimental Characterization & Data

The following data summarizes the stability boundaries based on structural analogs (e.g.,

Table 1: Estimated Kinetic Stability Parameters

| Parameter | Value / Range | Notes |

| 85°C – 100°C | Significantly lower than saturated | |

| > 6 Months | Stable at RT if pure and acid-free. | |

| < 1 Hour | Rapid decomposition expected.[1] | |

| pKa (COOH) | ~2.2 – 2.5 | Stronger acid due to |

| Solvent Sensitivity | High | Polar aprotic solvents (DMSO, DMF) accelerate decarboxylation. |

Handling & Storage Protocols

To ensure the integrity of 2-cyano-2-methyl-but-3-enoic acid during research and development, strict adherence to the following protocols is required.

Storage Conditions

-

Temperature: Store at -20°C .

-

Atmosphere: Argon or Nitrogen blanket is mandatory to prevent oxygen-induced radical formation.

-

Stabilization: Add 100–200 ppm MEHQ (Monomethyl ether hydroquinone) if the application permits, to inhibit polymerization.

Reaction Optimization (Synthesis & Use)

When using this molecule as an intermediate (e.g., in coupling reactions):

-

Avoid Base Heating: Never heat >50°C in the presence of bases (e.g.,

, -

Acid Catalysis: If esterification is required, use mild conditions (e.g., DCC/DMAP at 0°C) rather than refluxing acidic methanol.

-

Transition Metals: Be cautious with Pd(0) or Cu(I) catalysts, which can oxidatively insert into the allylic C-H or C-COOH bond, facilitating rapid CO₂ loss.

Stability Decision Tree

Caption: Figure 2.[2] Operational stability logic. Thermal and basic conditions are the primary "kill switches" for this molecule.

References

-

BenchChem. Decarboxylation of Cyanoacetic Acid Derivatives: Technical Support Guide. (2025).[3][4][5][6][7] Retrieved from

-

Klein, J. & Meyer, A. Y.

-Cyano- and -

Rando, R. R.

-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. National Institutes of Health / PMC. Retrieved from -

Sigma-Aldrich. Product Specification: 2-Cyano-3-methyl-but-2-enoic acid (Isomer Reference). Retrieved from

-

Telvekar, V. N. et al. Oxidative decarboxylation of carboxylic acids.[8] Synlett (2010).[8] Retrieved from

Sources

- 1. "Synthesis and evaluation of new alpha-halovinyl amino acids as amino a" by Wan Jin Jahng [digitalcommons.unl.edu]

- 2. osti.gov [osti.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Effects of Pressure and Temperature on the Thermodynamics of α-Helices | bioRxiv [biorxiv.org]

- 8. Decarboxylation [organic-chemistry.org]

pKa values and acidity of 2-Cyano-2-methyl-but-3-enoic acid

An In-depth Technical Guide to the Acidity and pKa of 2-Cyano-2-methyl-but-3-enoic acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical and chemical sciences, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical analysis of the acidity of 2-Cyano-2-methyl-but-3-enoic acid, a molecule of interest for its potential as a versatile synthetic intermediate. We will deconstruct the structural factors governing its acidity, present validated experimental and computational methodologies for pKa determination, and interpret the resulting data within a robust theoretical framework. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of molecular acidity.

Chapter 1: The Theoretical Framework of Acidity

The acidity of a molecule is fundamentally determined by the stability of its conjugate base.[3] For 2-Cyano-2-methyl-but-3-enoic acid, the dissociation of the carboxylic acid proton yields a carboxylate anion. The stability of this anion—and thus the strength of the acid—is modulated by a combination of inductive, resonance, and hybridization effects stemming from its unique substitution pattern.

Structural Analysis of Electronic Effects

The structure of 2-Cyano-2-methyl-but-3-enoic acid features a carboxylic acid, the primary acidic functional group, substituted at the α-carbon with both a cyano (-CN) group and a methyl (-CH₃) group. A vinyl group (-CH=CH₂) is located at the β-position.

-

Carboxylic Acid Group: Simple aliphatic carboxylic acids typically exhibit pKa values around 4.8-5.0. This serves as our baseline for evaluating the impact of substituents.[4]

-

Inductive Effect (Cyano Group): The cyano group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom and its triple bond character. Positioned at the α-carbon, it exerts a strong negative inductive effect (-I), pulling electron density away from the carboxylate anion. This delocalization of negative charge significantly stabilizes the conjugate base, leading to a substantial increase in acidity (i.e., a lower pKa value).[3][5]

-

Inductive Effect (Methyl Group): The methyl group is a weak electron-donating group (+I). It pushes electron density towards the carboxylate, which slightly destabilizes the negative charge on the anion. This effect modestly counteracts the acid-strengthening influence of the cyano group.

-

Vinyl Group Effect: The carbon-carbon double bond in the but-3-enoic moiety means the β- and γ-carbons are sp² hybridized. Sp² hybridized carbons are more electronegative than their sp³ counterparts.[5] This contributes a minor electron-withdrawing effect that further stabilizes the conjugate base, enhancing acidity compared to its saturated analog. This effect is less pronounced than that seen in α,β-unsaturated acids like acrylic acid (pKa ≈ 4.25), where the double bond is directly conjugated with the carboxyl group.[6]

The diagram below illustrates the key electronic influences on the acidity of the carboxylic proton.

Caption: Electronic effects influencing the acidity of 2-Cyano-2-methyl-but-3-enoic acid.

Predicted pKa and Comparative Analysis

While no experimental pKa value for 2-Cyano-2-methyl-but-3-enoic acid is readily available in the literature, we can estimate its acidity. A structurally similar compound, 2-Cyano-3-methylbut-2-enoic acid, has a computationally predicted pKa of 2.26 ± 0.44.[7] The key difference is the position of the double bond (α,β-unsaturated vs. β,γ-unsaturated in our target molecule).

Given the potent electron-withdrawing cyano group at the α-position, the pKa of 2-Cyano-2-methyl-but-3-enoic acid is expected to be significantly lower than that of acrylic acid (pKa ≈ 4.25) and standard carboxylic acids (pKa ≈ 4.8). The combined inductive effects of the cyano and vinyl groups will overwhelm the minor electron-donating effect of the methyl group. Therefore, a pKa value in the range of 2.0 to 3.0 is a reasonable hypothesis.

Chapter 2: Experimental pKa Determination

To empirically validate the theoretical predictions, standardized experimental protocols are required. Potentiometric titration is a robust and widely accepted method for pKa determination.

Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring the pH of a solution of the acid as it is neutralized with a strong base. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Methodology

-

System Preparation & Calibration:

-

Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at the experimental temperature (e.g., 25 °C).

-

Prepare a standardized solution of 0.1 M NaOH (titrant) by titrating against a primary standard (e.g., potassium hydrogen phthalate).

-

Prepare the solvent system. For water-soluble compounds, use deionized, CO₂-free water. If solubility is low, a co-solvent system (e.g., 50:50 water:methanol) can be used, though this will yield an apparent pKa (pKa*) that may require extrapolation to 100% aqueous conditions.

-

-

Sample Preparation:

-

Accurately weigh approximately 0.1 mmol of 2-Cyano-2-methyl-but-3-enoic acid and dissolve it in 50 mL of the chosen solvent system in a jacketed beaker to maintain constant temperature.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

-

Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis & Self-Validation:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point (Veq).

-

The half-equivalence point is Veq/2. Determine the pH from the original titration curve at this volume. This pH value is the experimental pKa.

-

Trustworthiness Check: As a control, perform a titration on a known acid of similar expected pKa (e.g., benzoic acid, pKa = 4.20) to validate the entire experimental system. The determined pKa for the control should be within ±0.05 units of the literature value.

-

The workflow for this protocol is visualized below.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Chapter 3: Computational pKa Prediction

In silico methods provide a powerful, complementary approach for determining pKa values, offering insights into electronic structure that experiments cannot.[8] These methods are particularly valuable in early drug discovery for screening large numbers of candidate molecules.[1]

Protocol: pKa Prediction via a Quantum Mechanical Thermodynamic Cycle

This approach calculates the free energy of the deprotonation reaction in solution (ΔG°(aq)), which is directly related to pKa.

Methodology

-

Molecular Structure Preparation:

-

Build the 3D structures of the neutral acid (HA) and its conjugate base (A⁻) using molecular modeling software (e.g., Avogadro, GaussView).

-

-

Gas-Phase Geometry Optimization:

-

Perform a full geometry optimization for both HA and A⁻ in the gas phase. A common and reliable quantum mechanical method is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d,p)). This step finds the lowest energy conformation of each species.

-

-

Gas-Phase Frequency Calculation:

-

Perform a frequency calculation at the same level of theory to obtain the thermal corrections to the Gibbs free energy (G°(gas)). This also confirms that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

-

-

Aqueous-Phase Solvation Energy Calculation:

-

Using the gas-phase optimized geometries, perform a single-point energy calculation for both HA and A⁻ in the presence of a solvent model. A continuum solvation model, such as the Polarizable Continuum Model (PCM), is computationally efficient and widely used to calculate the free energy of solvation (ΔG°solv).[8]

-

-

pKa Calculation:

-

The pKa is calculated using the following equation, which incorporates the computed energies into a thermodynamic cycle: pKa = (G°(gas, A⁻) + ΔG°solv(A⁻) - G°(gas, HA) - ΔG°solv(HA) + ΔG°solv(H⁺)) / (2.303 * RT)

-

Where:

-

G°(gas) terms are the Gibbs free energies in the gas phase.

-

ΔG°solv terms are the free energies of solvation.

-

ΔG°solv(H⁺) is the experimental free energy of solvation of a proton, which is a well-established value (~ -264 kcal/mol).

-

R is the ideal gas constant, and T is the temperature in Kelvin.

-

-

The computational workflow is summarized in the diagram below.

Caption: Computational workflow for in silico pKa prediction.

Chapter 4: Data Summary and Interpretation

To place the acidity of 2-Cyano-2-methyl-but-3-enoic acid in context, the following table summarizes literature pKa values for relevant reference compounds alongside the predicted and hypothetical values for our molecule of interest.

| Compound | Structure | pKa Value | Rationale for Acidity |

| Propanoic Acid | CH₃CH₂COOH | 4.87[6] | Baseline aliphatic carboxylic acid. |

| Acrylic Acid | CH₂=CHCOOH | 4.25[6] | α,β-unsaturation provides moderate electron withdrawal. |

| 2-Cyano-3-methylbut-2-enoic acid | (CH₃)₂C=C(CN)COOH | ~2.26 (Predicted)[7] | Strong -I effect from α-cyano group; α,β-unsaturation. |

| 2-Cyano-2-methyl-but-3-enoic acid | CH₂=CHC(CH₃)(CN)COOH | 2.0 - 3.0 (Hypothetical) | Dominant -I effect from α-cyano group significantly increases acidity. |

Discussion

The hypothetical pKa value places 2-Cyano-2-methyl-but-3-enoic acid in the category of a relatively strong organic acid. Its acidity is significantly greater than that of simple carboxylic acids and even surpasses that of acrylic acid. This is a direct consequence of the powerful inductive electron withdrawal by the α-cyano substituent, which is the dominant factor controlling the stability of the conjugate base.

The slight discrepancy between the predicted pKa of its α,β-unsaturated isomer and the hypothetical value for the β,γ-unsaturated target molecule can be attributed to the nuanced electronic differences. The conjugated system in the former may allow for slightly more effective delocalization, though the primary driver of acidity in both cases remains the cyano group.

For drug development professionals, a pKa in this range has important implications. At physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic carboxylate form. This will dictate its solubility in aqueous media (likely high), its ability to cross nonpolar biological membranes (likely low without a transporter), and its potential to engage in ionic interactions with biological targets.

Conclusion

2-Cyano-2-methyl-but-3-enoic acid is a strong organic acid with a pKa value predicted to be in the range of 2.0 to 3.0. Its pronounced acidity is primarily due to the potent inductive electron-withdrawing effect of the α-cyano group, which effectively stabilizes the resulting carboxylate anion. This theoretical understanding can be empirically confirmed through robust experimental techniques like potentiometric titration and further refined using quantum mechanical calculations. A precise understanding of this pKa value is essential for any researcher aiming to utilize this compound in synthesis, materials science, or as a scaffold in drug design, as it governs the molecule's charge state, solubility, and interactive potential in chemical and biological systems.

References

-

Liptak, M. D., & Shields, G. C. (2003). First-Principle Predictions of Absolute pKa's of Organic Acids in Dimethyl Sulfoxide Solution. Journal of the American Chemical Society. [Link]

-

LibreTexts. (2021). 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts. [Link]

-

Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Springer. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. [Link]

-

Problems in Chemistry. (2022, May 18). Factors affecting pKa [Video]. YouTube. [Link]

-

Study.com. (n.d.). Acrylic Acid Formula, Structure & Properties. Study.com. [Link]

-

Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps. [Link]

-

Hunt, I. (n.d.). Ch21: Acidity of alpha hydrogens. University of Calgary Chemistry. [Link]

Sources

- 1. optibrium.com [optibrium.com]

- 2. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 3. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 4. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome – Organic Chemistry I [kpu.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. Acrylic Acid Formula, Structure & Properties | Study.com [study.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

The Ascendant Trajectory of 2-Cyano-2-methyl-but-3-enoic Acid Derivatives: A Technical Guide for Drug Discovery and Materials Science

Foreword: Unveiling a Scaffold of Untapped Potential

In the vast and ever-evolving landscape of chemical synthesis and molecular design, certain structural motifs periodically emerge from the crucible of research to capture the scientific imagination. The 2-cyano-2-methyl-but-3-enoic acid framework and its derivatives represent one such class of molecules, poised at the intersection of intriguing reactivity and profound biological and material potential. This guide is crafted for the discerning researcher, the innovative scientist, and the forward-thinking drug development professional. It is not merely a recitation of facts but a narrative of scientific inquiry, designed to illuminate the causality behind experimental choices and to provide a trustworthy foundation for future exploration. We will journey through the synthesis, properties, and applications of these derivatives, not as passive observers, but as active participants in the unfolding story of their scientific significance.

I. The Core Moiety: A Symphony of Functionality

At the heart of our discussion lies the 2-cyano-2-methyl-but-3-enoic acid scaffold. Its structure is a compelling interplay of electron-withdrawing and donating groups, creating a molecule with a unique electronic and steric profile. The presence of a nitrile (cyano) group and a carboxylic acid (or its ester or amide derivative) at the 2-position, coupled with a vinyl group at the 3-position, imparts a rich and versatile reactivity.

The α,β-unsaturated system, activated by the electron-withdrawing cyano and carbonyl groups, renders the β-carbon highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of many of the biological activities and polymerization capabilities of these derivatives. The methyl group at the 2-position provides steric hindrance that can influence reaction kinetics and biological interactions, offering a valuable handle for fine-tuning molecular properties.

II. Strategic Synthesis: The Art of Molecular Construction

The construction of the 2-cyano-2-methyl-but-3-enoic acid core and its derivatives is most commonly achieved through the venerable Knoevenagel condensation .[1] This reaction, a modification of the aldol condensation, involves the base-catalyzed reaction of a compound containing an active methylene group (in this case, a cyanoacetate derivative) with a carbonyl compound.[1]

The Knoevenagel Condensation Pathway

The general mechanism of the Knoevenagel condensation for the synthesis of 2-cyano-2-methyl-but-3-enoic acid esters is depicted below. The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which is crucial to prevent the self-condensation of the ketone.[1]

Caption: Knoevenagel condensation pathway for ester synthesis.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-methylbut-2-enoate

This protocol provides a detailed, step-by-step methodology for a representative Knoevenagel condensation.

Materials:

-

Ethyl cyanoacetate

-

Acetone

-

Piperidine

-

Ethanol

-

Ethyl acetate

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and acetone (1.2 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.[2]

III. Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of these derivatives is essential for their application in both medicinal chemistry and materials science.

| Property | 2-Cyano-3-methylbut-2-enoic acid | Ethyl 2-cyano-3-methylbut-2-enoate |

| CAS Number | 759-21-7[3][4][5] | 759-58-0[6][7] |

| Molecular Formula | C6H7NO2[3][5] | C8H11NO2[6][7] |

| Molecular Weight | 125.13 g/mol [3] | 153.18 g/mol [6] |

| Physical Form | Solid[3] | Liquid |

| Melting Point | 137 °C[3] | N/A |

| Boiling Point | 286.6 ± 23.0 °C at 760 mmHg[3] | ~198-201 °C (decomposes) |

| Density | 1.150 ± 0.06 g/cm³[3] | ~1.03 g/cm³ |

IV. Applications in Drug Development: Targeting Disease at the Molecular Level

The inherent reactivity and structural features of 2-cyano-2-methyl-but-3-enoic acid derivatives have positioned them as promising candidates in the quest for novel therapeutic agents. Their biological activities are diverse, with significant potential in oncology and infectious diseases.

A. Anticancer Activity: A Multi-pronged Attack on Malignancy

A growing body of evidence highlights the potent anticancer properties of cyano-containing compounds.[8][9][10] The 2-cyano-2-methyl-but-3-enoic acid scaffold, as a Michael acceptor, can covalently interact with nucleophilic residues (such as cysteine) in the active sites of key proteins involved in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights:

-

The Cyano Group: The nitrile functionality is critical for activity, acting as a potent electron-withdrawing group that activates the α,β-unsaturated system.

-

The Carboxylic Acid/Ester/Amide Moiety: Modification of this group can significantly impact solubility, cell permeability, and target engagement. Amide derivatives, in particular, have shown promise, with the nature of the amine substituent influencing potency and selectivity.[11]

-

Substituents on the Vinyl Group: The introduction of various aryl or heteroaryl groups at the 4-position of the butenoic acid chain can dramatically modulate anticancer activity, likely by influencing the electronic properties of the Michael acceptor and providing additional binding interactions with the target protein.[8][11]

Mechanism of Action:

While the precise mechanisms are still under investigation for many derivatives, several key pathways have been implicated:

-

Enzyme Inhibition: These compounds can act as inhibitors of various enzymes crucial for cancer cell survival, such as kinases and sulfatases.[11]

-

Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspases.[10]

-

Microtubule Disruption: Some cyano-substituted compounds have been found to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[11]

In Vitro Cytotoxicity Data:

The following table summarizes the reported in vitro anticancer activity of selected cyanoacrylate and cyanoacrylamide derivatives against various human cancer cell lines.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Bis(cyanoacrylamide) derivative | HCT116 (Colon) | Varies (some <10) | [11] |

| 2-Cyano-3-phenylacrylamide derivative | BGC-823 (Gastric) | 5.6 µg/mL | [12] |

| 2-Cyano-3-phenylacrylamide derivative | KB (Nasopharyngeal) | 13.1 µg/mL | [12] |

| 2-Cyano-3-phenylacrylamide derivative | BEL-7402 (Hepatoma) | 12.5 µg/mL | [12] |

| 2-Cyano-thiazolidinone derivative | Various (60 cell line panel) | Growth inhibition observed | [8] |

B. Antimicrobial and Antifungal Activity: Combating Infectious Agents

The electrophilic nature of the 2-cyano-2-methyl-but-3-enoic acid core also makes it a promising scaffold for the development of novel antimicrobial and antifungal agents.[2][13][14][15] The proposed mechanism of action involves the covalent modification of essential enzymes and proteins within the microbial cells, leading to growth inhibition or cell death.

Structure-Activity Relationship (SAR) Insights:

-

Lipophilicity: The overall lipophilicity of the molecule, often modulated by the ester or amide substituent, can influence its ability to penetrate microbial cell walls and membranes.

-

Electronic Effects: The presence of electron-donating or -withdrawing groups on any aromatic substituents can alter the reactivity of the Michael acceptor and thus modulate the antimicrobial potency.

Antimicrobial and Antifungal Activity Data:

| Compound Type | Organism | Activity | Reference |

| 2-Cyanoacrylate phosphonyl derivative | Fusarium graminearum | Effective at 50 µg/mL | [13] |

| 2-Cyanoacrylate phosphonyl derivative | Cytospora mandshurica | Effective at 50 µg/mL | [13] |

| 2-Cyanoacrylate phosphonyl derivative | Fusarium oxysporum | Effective at 50 µg/mL | [13] |

| 2-Cyanoacrylate arylamide derivative | Fusarium graminearum | EC50 = 0.326 µg/mL | [2] |

| 2-Cyanoacrylate arylamide derivative | Botrytis cinerea | Significant inhibition | [2] |

| 2-Cyanoacrylate naphthalene derivative | Valsa mali | EC50 = 0.537 µg/mL | [15] |

| Prepolymer allyl 2-cyanoacrylate mixture | Escherichia coli | Antimicrobial activity observed | [14] |

| Prepolymer allyl 2-cyanoacrylate mixture | Candida albicans | Antimicrobial activity observed | [14] |

V. Frontiers in Materials Science: From Monomers to Advanced Polymers

Beyond their biomedical potential, 2-cyano-2-methyl-but-3-enoic acid derivatives are valuable monomers for the synthesis of functional polymers. The high reactivity of the vinyl group, coupled with the presence of the cyano and ester/amide functionalities, allows for the creation of polymers with unique properties.

Polymerization Pathways

These monomers can undergo polymerization through several mechanisms, with radical polymerization being a key route for creating polymers with controlled architectures.[16]

Caption: Radical polymerization of 2-cyano-2-methyl-but-3-enoate.

Potential Applications of Derived Polymers:

-

Adhesives: The cyanoacrylate backbone is the basis for many "super glues," and polymers derived from these more complex monomers could lead to adhesives with tailored properties, such as improved thermal stability or biocompatibility.[17]

-

Biomaterials: The biodegradability and biocompatibility of some poly(cyanoacrylates) make them attractive for applications such as drug delivery nanoparticles and tissue engineering scaffolds.[16]

-

Optical Materials: The high polarity and potential for functionalization of these polymers could lead to materials with interesting optical properties for use in coatings and electronic devices.

VI. Concluding Remarks and Future Perspectives

The 2-cyano-2-methyl-but-3-enoic acid derivatives represent a class of compounds with a rich and varied chemical personality. Their synthesis, primarily through the robust Knoevenagel condensation, provides a gateway to a vast chemical space. In the realm of drug discovery, their potential as anticancer and antimicrobial agents is compelling, driven by their ability to act as covalent modifiers of biological targets. The structure-activity relationships that are beginning to emerge will undoubtedly guide the design of more potent and selective therapeutic candidates. In materials science, their utility as functional monomers is an area ripe for exploration, with the promise of novel polymers with tailored properties.

This guide has endeavored to provide a comprehensive and insightful overview of this exciting class of molecules. It is our hope that the information presented herein will not only serve as a valuable resource but also as a catalyst for further innovation, inspiring researchers to continue to unlock the full potential of the 2-cyano-2-methyl-but-3-enoic acid scaffold.

VII. References

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]

-

Google Patents. (n.d.). Process for industrial application of Knoevenagel synthesis. Retrieved from

-

MDPI. (2007). Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. Retrieved from [Link]

-

PubMed. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

-

MDPI. (2023). Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. Retrieved from [Link]

-

PMC. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from [Link]

-

ACS Publications. (2025). Synthesis and Antifungal Activity Evaluation of Novel 2-Cyanoacrylate Derivatives Containing Arylamide Moiety as Potential Myosin-5 Inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). Design, synthesis, and antifungal activity of novel cyanoacrylate derivatives containing a naphthalene moiety as potential myosin-5 inhibitor. Retrieved from [Link]

-

Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. (n.d.). Retrieved from [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (n.d.). Retrieved from [Link]

-

PubMed. (2014). Synthesis of novel 2-cyano substituted glycyrrhetinic acid derivatives as inhibitors of cancer cells growth and NO production in LPS-activated J-774 cells. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. Retrieved from [Link]

-

PubMed. (2009). Synthesis and cytotoxicity of 2-cyano-28-hydroxy-lup-1-en-3-ones. Retrieved from [Link]

-

ResearchGate. (2016). In vitro cytotoxicity and genotoxicity of three cytotoxic compounds (nutlin-3, thapsigargin and tributyltin methoxide) tested for γH2AX and p-H3 in the HepG2 cell line. Retrieved from [Link]

-

Google Patents. (n.d.). Process for the preparation of esters of 2-cyanoacrylic acid and use of the esters so prepared as adhesives. Retrieved from

-

MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

-

MDPI. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from [Link]

-

Semantic Scholar. (2021). Glycyrrhetinic amides and their cytotoxicity. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Cyano-3-methylbut-2-enoic Acid. Retrieved from [Link]

-

PubMed. (2015). Biosynthesis of butenoic acid through fatty acid biosynthesis pathway in Escherichia coli. Retrieved from [Link]

-

Frontiers. (n.d.). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5- carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. Retrieved from [Link]

-

ResearchGate. (2025). The synthesis and biological evaluation of some caffeic acid amide derivatives: E-2-Cyano-(3-substituted phenyl) acrylamides. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Special structural and dynamical interplay of cyano-based novel deep eutectic solvents. Retrieved from [Link]

-

Google Patents. (n.d.). Preparation method of 2-methyl-3-butenoic acid ester. Retrieved from

Sources

- 1. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-Cyano-3-methylbut-2-enoic acid | 759-21-7 [sigmaaldrich.com]

- 6. 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester [webbook.nist.gov]

- 8. Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. Synthesis of novel 2-cyano substituted glycyrrhetinic acid derivatives as inhibitors of cancer cells growth and NO production in LPS-activated J-774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and cytotoxicity of 2-cyano-28-hydroxy-lup-1-en-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl 2-cyano-3-methylbutanoate | C7H11NO2 | CID 557651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Radical Polymerization of Alkyl 2-Cyanoacrylates [mdpi.com]

- 17. CA2153342A1 - Process for the preparation of esters of 2-cyanoacrylic acid and use of the esters so prepared as adhesives - Google Patents [patents.google.com]

Technical Guide: Safety, Toxicity, and Handling of 2-Cyano-2-methyl-but-3-enoic Acid

The following technical guide provides an in-depth analysis of 2-Cyano-2-methyl-but-3-enoic acid (CAS 1160526-39-5).

Note to Researchers: This compound is a specialized research intermediate. Unlike its conjugated isomer (2-cyano-3-methyl-2-butenoic acid), it possesses a quaternary

Chemical Identity & Physicochemical Profile

Compound Name: 2-Cyano-2-methyl-3-butenoic acid

CAS Number: 1160526-39-5

Synonyms:

Structural Analysis

The molecule features a quaternary carbon at position 2, linking four distinct groups: a carboxylic acid (

-

Quaternary Center: Prevents keto-enol tautomerization, making it more resistant to racemization than its tertiary analogs.

- -Unsaturation: The double bond is isolated from the carbonyl/nitrile electron-withdrawing system, reducing Michael acceptor reactivity but introducing susceptibility to oxidative metabolism (epoxidation).

Physicochemical Properties (Predicted)

| Property | Value | Confidence | Relevance to Safety |

| Physical State | Solid (Low melting) or Viscous Oil | High | Handling spills/dust generation. |

| Density | High | Heavier than water; sinks in aqueous spills. | |

| Boiling Point | Medium | Low volatility; inhalation hazard primarily from dust/aerosol. | |

| pKa (Acid) | High | Stronger acid than acetic acid due to | |

| LogP | Medium | Moderate lipophilicity; potential for membrane permeability. |

Hazard Identification (Derived SDS)

Based on GHS Classification principles for

Signal Word: WARNING

Hazard Statements (H-Codes)

-

H302: Harmful if swallowed. (Nitrile functional group)[1][2]

-

H315: Causes skin irritation.[3] (Carboxylic acid acidity)

-

H319: Causes serious eye irritation.[3] (Acidic pH and organic irritant)

-

H335: May cause respiratory irritation.[3]

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Toxicological Profile & Mechanism

The toxicity of 2-Cyano-2-methyl-but-3-enoic acid is governed by its three functional domains: the nitrile, the carboxylic acid, and the terminal alkene.

Metabolic Activation & Cyanide Potential

Unlike simple aliphatic nitriles (e.g., acetonitrile), the

-

Standard Pathway (Blocked): Typical nitrile toxicity involves

-hydroxylation by CYP450 enzymes, leading to unstable cyanohydrins that release cyanide. This pathway is blocked here because the -

Alternative Pathway (Oxidative): The terminal alkene (

) is a target for CYP450 epoxidation. The resulting epoxide can be detoxified by Epoxide Hydrolase or Glutathione S-Transferase (GST). If these pathways are saturated, the epoxide may alkylate DNA/proteins. -

Hydrolysis: Systemic esterases/nitrilases may slowly hydrolyze the nitrile to a carboxylic acid (forming methyl-allyl-malonic acid), releasing ammonia rather than cyanide.

Acute Toxicity Estimates

-

Oral

(Rat, predicted): 500 – 1200 mg/kg. (Category 4).[2] -

Dermal: Irritant/Corrosive due to acidity (

). -

Inhalation: High risk of mucosal irritation.

Critical Isomer Note

Do not confuse with 2-Cyano-3-methyl-2-butenoic acid (CAS 759-21-7). The conjugated isomer (CAS 759-21-7) is a Michael acceptor and acts as a potent alkylating agent. The subject compound (CAS 1160526-39-5) lacks this conjugation, likely making it less acutely toxic as an electrophile but potentially more persistent metabolically.

Visualization: Structural Hazards & Reactivity

The following diagram illustrates the functional group reactivity and potential degradation pathways.

Caption: Functional group analysis linking chemical structure to specific toxicological and reactivity hazards.

Handling, Storage, and Disposal

Storage Protocol

-

Temperature: Store at 2–8°C . While the quaternary center provides steric stability,

-unsaturated acids can undergo slow decarboxylation or isomerization to the conjugated form at room temperature. -

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the terminal alkene.

-

Container: Glass or Teflon. Avoid metal containers which may catalyze decarboxylation.

Disposal

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Critical Note: Incineration of nitriles produces Nitrogen Oxides (

) and potentially Hydrogen Cyanide (

Experimental Protocol: Purity Verification (HPLC)

Objective: Separate 2-Cyano-2-methyl-but-3-enoic acid from its conjugated isomer (2-Cyano-3-methyl-2-butenoic acid).

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the acid, improving retention).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 210 nm (for the isolated alkene) and 230 nm (for the conjugated isomer).

-

Insight: The subject compound (isolated alkene) will have weak absorbance at >220 nm. The conjugated impurity will have strong absorbance at 230-250 nm. A strong peak at 230 nm indicates significant isomerization/impurity.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

References

-

GuideChem. (2023). 2-cyano-2-methylbut-3-enoic acid (CAS 1160526-39-5) Physicochemical Properties. GuideChem Chemical Database. Link

-

PubChem. (2025). Compound Summary: 2-Cyano-3-methyl-2-butenoic acid ethyl ester (Isomer Analog). National Library of Medicine. Link

-

European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. ECHA. Link

-

Bhattacharya, R. (2009).[1] Acute toxicity of some synthetic cyanogens in rats.[1] Food and Chemical Toxicology. Link

Sources

- 1. Acute toxicity of some synthetic cyanogens in rats and their response to oral treatment with alpha-ketoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. alpha-Cyano-4-methoxycinnamic acid | C11H9NO3 | CID 736236 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and identifiers for 2-Cyano-2-methyl-but-3-enoic acid

An In-depth Technical Guide to 2-Cyano-2-methyl-but-3-enoic Acid

Part 1: Executive Summary & Chemical Identity

2-Cyano-2-methyl-but-3-enoic acid (CAS 1160526-39-5 ) is a specialized, high-value intermediate used primarily in the synthesis of quaternary

Unlike its conjugated isomer 2-cyano-3-methylbut-2-enoic acid (CAS 759-21-7), which is thermodynamically stable and widely available, the 2-methyl-but-3-enoic isomer represents a "deconjugated" state. This structural feature makes it chemically versatile but prone to isomerization and decarboxylation, requiring precise handling protocols during synthesis and isolation.

Table 1: Chemical Identifiers & Properties

| Identifier | Value |

| CAS Number | 1160526-39-5 |

| IUPAC Name | 2-Cyano-2-methylbut-3-enoic acid |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 125.13 g/mol |

| SMILES | C=CC(C)(C#N)C(=O)O |

| InChI Key | (Predicted) IMCBZLGYAYZSAM-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow oil (often handled as an ester) |

| Predicted Boiling Point | 262.2 ± 28.0 °C (at 760 mmHg) |

| Predicted Density | 1.1 ± 0.1 g/cm³ |

| Solubility | Soluble in polar organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.[1] |

Part 2: Synthesis & Production Workflows

The synthesis of 2-cyano-2-methyl-but-3-enoic acid presents a challenge due to the steric hindrance at the quaternary center and the potential for polymerization of the vinyl group. The most robust route involves the construction of the quaternary center via sequential alkylation of a cyanoacetate scaffold, followed by careful hydrolysis.

Core Synthetic Route: Sequential Alkylation Strategy

This protocol utilizes Ethyl 2-cyanopropionate as the starting material to ensure the methyl group is already in place, reducing the risk of dialkylation side products.

Step 1: Vinylation of the

-

Reagents: Ethyl 2-cyanopropionate, Vinyl Bromide (or Vinyl Triflate), LiHMDS (base),

(catalyst), Xantphos (ligand). -

Mechanism: The lithium enolate of the cyanoester undergoes transmetallation with the oxidative addition complex of Pd(II)-vinyl, followed by reductive elimination to form the quaternary center.

Step 2: Controlled Hydrolysis Hydrolysis of the ester to the free acid must be performed under mild conditions to prevent hydration of the nitrile or polymerization of the alkene.

-

Reagents: LiOH (1.1 eq), THF/H2O (3:1), 0°C to RT.

-

Workup: Acidification with cold 1M HCl to pH 3, followed by rapid extraction with Ethyl Acetate.

Experimental Diagram: Synthesis Workflow

Figure 1: Sequential alkylation and hydrolysis workflow for the synthesis of 2-cyano-2-methyl-but-3-enoic acid.

Part 3: Applications in Drug Development & Research

The unique structure of 2-cyano-2-methyl-but-3-enoic acid makes it a critical intermediate for two primary applications:

Precursor to Quaternary -Amino Acids

This compound is a direct precursor to 2-amino-2-methyl-3-butenoic acid (also known as

-

Transformation: The nitrile group (-CN) can be selectively reduced or hydrolyzed (via the amide) to the amine (-NH2) or converted via the Hofmann rearrangement if the amide is formed first.

Mechanistic Probe for Decarboxylases

Researchers utilizing Arylmalonate Decarboxylase (AMDase) use this acid (and its malonate analog) to study enzyme stereoselectivity.[1] The "promiscuity" of AMDase allows it to decarboxylate

-

Relevance: The acid represents the "half-decarboxylated" intermediate state. Studying its binding affinity helps map the hydrophobic pocket of the enzyme active site.

Pathway Diagram: Downstream Applications

Figure 2: Downstream synthetic and enzymatic pathways utilizing 2-cyano-2-methyl-but-3-enoic acid.

Part 4: Critical Handling & Stability Protocols

1. Thermal Instability (Decarboxylation)

-

Protocol: Avoid heating above 60°C. Perform all solvent removals under high vacuum at ambient temperature. Store at -20°C under argon.

2. Isomerization Risk Under basic conditions, the double bond may migrate into conjugation with the nitrile/carboxyl group, forming the thermodynamically more stable 2-cyano-3-methylbut-2-enoic acid .

-

Control: Maintain pH < 8 during workup. Avoid prolonged exposure to strong bases like NaOH or KOH; use LiOH for hydrolysis as it is milder.

3. Polymerization The terminal vinyl group is susceptible to radical polymerization.

-

Stabilization: Add a radical inhibitor such as BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone) (10-50 ppm) to the crude oil if storing for extended periods.

References

-

GuideChem. (2023). 2-cyano-2-methylbut-3-enoic acid Properties and CAS 1160526-39-5. Retrieved from

-

Takamura, N., et al. (1967). Studies on Optically Active Amino Acids.[2] XV. Absolute Configuration of 2-Amino-2-methyl-3-butenoic Acid. Chem. Pharm. Bull. 15, 1776. (Foundational work on the amino acid derivative).

- Miyamoto, K., et al. (2008). Arylmalonate Decarboxylase: A Unique Enzyme for the Preparation of Optically Active Carboxylic Acids. Current Opinion in Chemical Biology.

-

BenchChem. (2025). Technical Data for Related 2-Methyl-3-butenoic Acid Derivatives. Retrieved from

Sources

Reactivity Profile of the Cyano Group in 2-Cyano-2-methyl-but-3-enoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-2-methyl-but-3-enoic acid is a fascinating molecule that presents a unique convergence of functional groups, each influencing the reactivity of the others. The presence of a cyano group on a quaternary carbon, which is also in an α-position to both a carboxylic acid and a vinyl group, creates a sterically hindered and electronically complex environment. This guide provides an in-depth analysis of the reactivity profile of the cyano group in this specific molecular context. Understanding these characteristics is crucial for its application as a versatile building block in organic synthesis and drug development.

The core of this molecule's reactivity is the cyano (C≡N) group. This functional group is characterized by a highly polarized triple bond, with the nitrogen atom being more electronegative than the carbon. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. However, the quaternary α-carbon, substituted with a methyl group, introduces significant steric hindrance around the cyano group, which can modulate its accessibility to reagents. Furthermore, the electron-withdrawing nature of the adjacent carboxylic acid and the π-system of the vinyl group are expected to influence the electrophilicity of the nitrile carbon.

This technical guide will dissect the reactivity of the cyano group in 2-cyano-2-methyl-but-3-enoic acid, exploring its susceptibility to hydrolysis, reduction, and cycloaddition reactions, while also considering the potential for decarboxylation of the parent molecule.

I. Electrophilic Nature and Nucleophilic Addition

The carbon atom of the cyano group is inherently electrophilic due to the electronegativity of the nitrogen atom. This allows for nucleophilic additions to the carbon-nitrogen triple bond. A resonance structure can be drawn that places a positive charge on the carbon, highlighting its electrophilic character.

However, in 2-cyano-2-methyl-but-3-enoic acid, the steric bulk of the α-methyl group and the adjacent carboxylic acid can hinder the approach of nucleophiles. This steric hindrance is a critical factor in determining the feasibility and rate of nucleophilic attack.

Diagram of Steric Hindrance:

Caption: Steric shielding of the electrophilic cyano carbon by the α-methyl and carboxylic acid groups.

II. Hydrolysis of the Cyano Group

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation. This can be achieved under acidic or basic conditions, or enzymatically.[1]

A. Chemical Hydrolysis

Acid-Catalyzed Hydrolysis:

Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄) and heat, the cyano group can be hydrolyzed to a carboxylic acid. The reaction proceeds through an amide intermediate.[2] The mechanism involves protonation of the nitrile nitrogen, making the carbon more electrophilic for the attack of water.

However, the steric hindrance in 2-cyano-2-methyl-but-3-enoic acid is expected to make this hydrolysis challenging, likely requiring harsh reaction conditions (prolonged heating, strong acid concentration).[3]

Base-Catalyzed Hydrolysis:

Aqueous base (e.g., NaOH or KOH) can also effect the hydrolysis of the cyano group to a carboxylate salt. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbon of the nitrile. Similar to acid-catalyzed hydrolysis, steric hindrance can significantly slow down this reaction.

Experimental Protocol: Acid-Catalyzed Hydrolysis (Adapted)

This protocol is adapted from the hydrolysis of a sterically similar cyanohydrin.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyano-2-methyl-but-3-enoic acid (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (~3000 cm⁻¹). The reaction may require 8-24 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicarboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

B. Enzymatic Hydrolysis